Lipophilicity Advantage: XLogP3 Comparison Between Allyl and Methyl N4-Substituted Analogs
The allyl substituent at N4 (target compound) confers higher predicted lipophilicity compared to the methyl analog. The XLogP3 value for 3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is 1.0 [1], whereas the N4-methyl analog 3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1380680-43-2) has a computed XLogP3 of 0.4 [2]. This 0.6 log unit increase corresponds to an approximately four-fold higher theoretical partition coefficient, which may influence membrane permeability and off-rate kinetics.
| Evidence Dimension | Octanol-water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1380680-43-2): XLogP3 = 0.4 |
| Quantified Difference | Δ XLogP3 = +0.6 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 algorithm version 3.0, as reported in PubChem 2021.05.07 release; standardized context across both compounds [1][2]. |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME profile; a 0.6 log unit difference in XLogP3 can significantly alter membrane permeation and binding to hydrophobic protein pockets, making the allyl analog a distinct proposition for lead optimization.
- [1] PubChem. 3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Compound Summary CID 126953769. National Library of Medicine, 2026. View Source
- [2] PubChem. 3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. Compound Summary CID 126953775. National Library of Medicine, 2026. View Source
